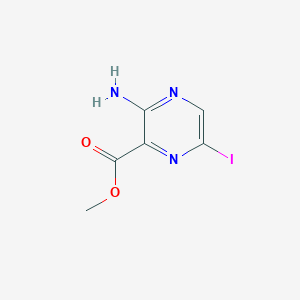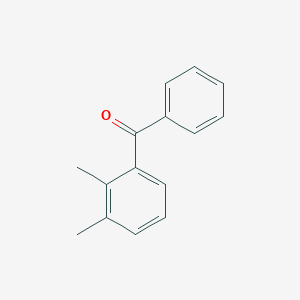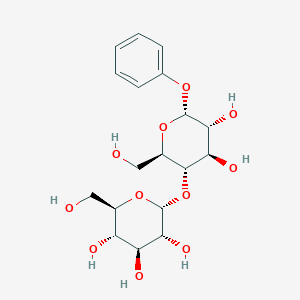
Phenylmaltoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmaltoside is a type of detergent that is commonly used in scientific research. It is a non-ionic detergent that is synthesized from maltose and phenol. Phenylmaltoside is used in various biochemical and biophysical studies due to its ability to solubilize membrane proteins and lipids.
Mécanisme D'action
Phenylmaltoside acts by disrupting the hydrophobic interactions between membrane proteins and lipids. It has a hydrophobic tail that inserts into the lipid bilayer and a hydrophilic head that interacts with water molecules. This allows phenylmaltoside to form micelles around membrane proteins and lipids, solubilizing them in an aqueous solution.
Effets Biochimiques Et Physiologiques
Phenylmaltoside has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins and lipids. It does not denature or alter the conformation of membrane proteins, making it an ideal detergent for protein purification and structural analysis. Phenylmaltoside has also been shown to have minimal effects on the activity of enzymes and other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylmaltoside has several advantages over other detergents used in scientific research. It has a low critical micelle concentration (CMC), which means that it can solubilize membrane proteins and lipids at low concentrations. It is also stable over a wide range of pH and temperature conditions, making it suitable for use in various lab experiments. However, phenylmaltoside has some limitations, such as its high cost compared to other detergents and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of phenylmaltoside in scientific research. One area of research is the development of new derivatives of phenylmaltoside with improved properties such as increased solubility and lower cost. Another area of research is the use of phenylmaltoside in the study of membrane proteins and lipids in vivo. This would involve the development of new methods for the delivery of phenylmaltoside to living cells and tissues. Additionally, phenylmaltoside could be used in the development of new drug delivery systems for the treatment of various diseases.
Méthodes De Synthèse
Phenylmaltoside is synthesized by reacting maltose with phenol in the presence of an acid catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by chromatography to obtain pure phenylmaltoside.
Applications De Recherche Scientifique
Phenylmaltoside is widely used in scientific research as a detergent to solubilize membrane proteins and lipids. It is used in various biochemical and biophysical studies such as protein purification, crystallization, and structural analysis. Phenylmaltoside is also used in electron microscopy studies to visualize membrane proteins and lipids.
Propriétés
Numéro CAS |
1175-37-7 |
|---|---|
Nom du produit |
Phenylmaltoside |
Formule moléculaire |
C18H26O11 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 |
Clé InChI |
TYALKKBMRDZWLW-LTHBGAKLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Autres numéros CAS |
1175-37-7 |
Synonymes |
phenyl-alpha-D-maltoside phenylmaltoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



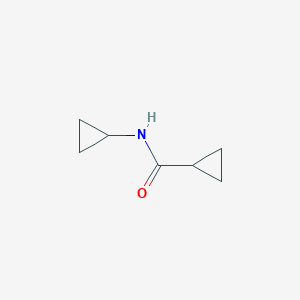
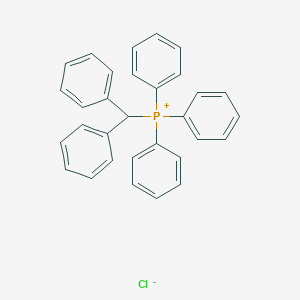
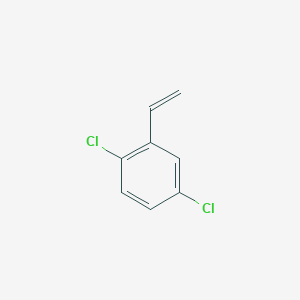
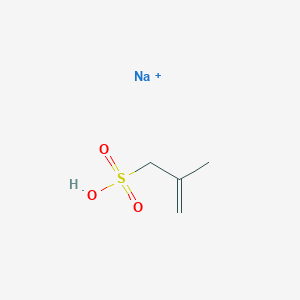
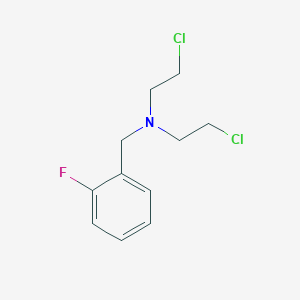
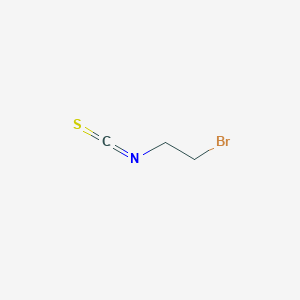
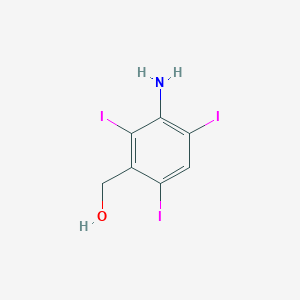
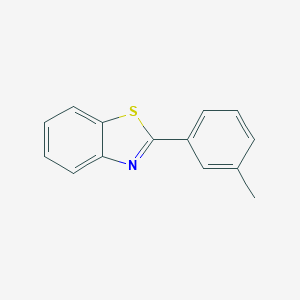
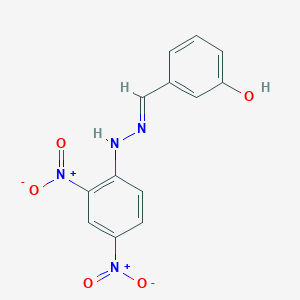
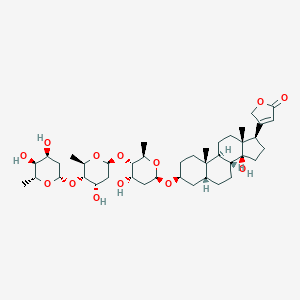
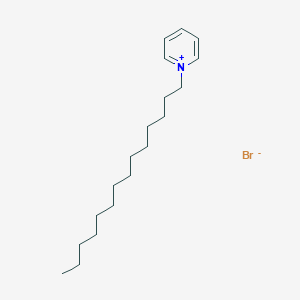
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
